![molecular formula C6H10ClN B15314557 6-Chloro-2-azaspiro[3.3]heptane](/img/structure/B15314557.png)
6-Chloro-2-azaspiro[3.3]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Chloro-2-azaspiro[3.3]heptane is a spirocyclic compound characterized by a unique structure that includes a nitrogen atom within a seven-membered ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-azaspiro[3.3]heptane typically involves cycloaddition reactions. One common method is the thermal [2+2] cycloaddition between endocyclic alkenes and isocyanates, followed by reduction of the resulting β-lactam ring . Solvents such as 1,4-dioxane, acetonitrile (MeCN), and dimethylformamide (DMF) are often used, with bases like DIPEA, potassium carbonate (K2CO3), cesium carbonate (Cs2CO3), and DBU to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Chloro-2-azaspiro[3.3]heptane undergoes various chemical reactions, including:
Oxidation: Typically involves reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Commonly uses reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Oxidation: H2O2 in acetic acid or KMnO4 in aqueous solution.
Reduction: LiAlH4 in ether or NaBH4 in methanol.
Substitution: NaI in acetone or KOtBu in dimethyl sulfoxide (DMSO).
Major Products: The major products formed from these reactions include various substituted derivatives of the original compound, which can be further functionalized for specific applications .
Applications De Recherche Scientifique
6-Chloro-2-azaspiro[3.3]heptane has several applications in scientific research:
Mécanisme D'action
The mechanism by which 6-Chloro-2-azaspiro[3.3]heptane exerts its effects is primarily through its interaction with biological targets. It mimics the structure of piperidine, allowing it to bind to similar molecular targets and pathways. This includes interactions with neurotransmitter receptors and enzymes, potentially leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
2-Azaspiro[3.3]heptane: Shares a similar spirocyclic structure but lacks the chlorine substituent.
1-Azaspiro[3.3]heptane: Another spirocyclic compound with a different nitrogen positioning.
2-Oxa-6-azaspiro[3.3]heptane: Contains an oxygen atom in the ring, offering different chemical properties.
Uniqueness: 6-Chloro-2-azaspiro[3.3]heptane is unique due to its chlorine substituent, which can significantly alter its reactivity and interaction with biological targets compared to its analogs .
Propriétés
Formule moléculaire |
C6H10ClN |
|---|---|
Poids moléculaire |
131.60 g/mol |
Nom IUPAC |
6-chloro-2-azaspiro[3.3]heptane |
InChI |
InChI=1S/C6H10ClN/c7-5-1-6(2-5)3-8-4-6/h5,8H,1-4H2 |
Clé InChI |
SQFIACNBDOLWSW-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC12CNC2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[Boc-(isobutyl)amino]ethanol](/img/structure/B15314487.png)
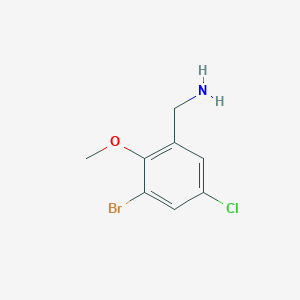
![(2E)-2-cyano-3-(2,4-dichlorophenyl)-N-{4-[(difluoromethyl)sulfanyl]phenyl}prop-2-enamide](/img/structure/B15314497.png)
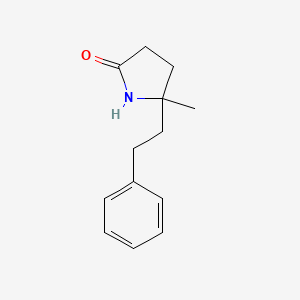
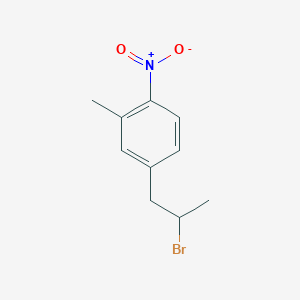
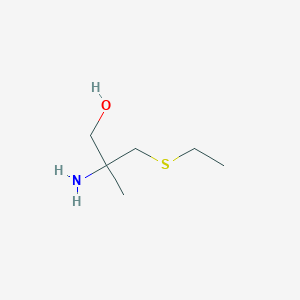

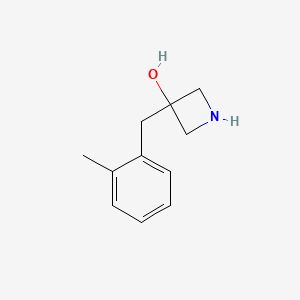
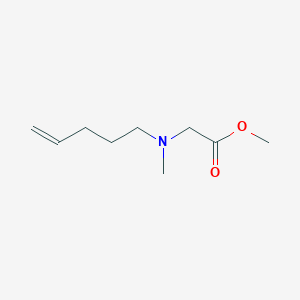
![N-{[(1R,3S,5S)-8-azabicyclo[3.2.1]octan-3-yl]methyl}acetamide dihydrochloride, endo](/img/structure/B15314536.png)
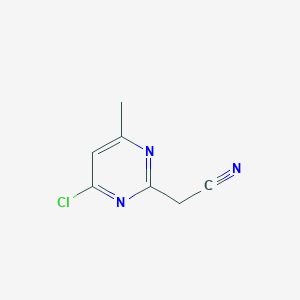

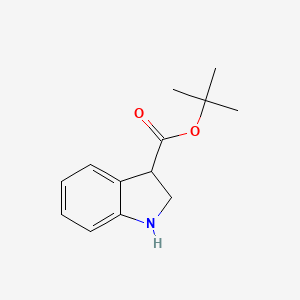
![Tert-butyl 3-[4-(chlorosulfonyl)phenyl]propanoate](/img/structure/B15314561.png)
